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Compound of Interest

Compound Name:
[4-(2-Chlorophenyl)-1,3-thiazol-2-

yl]methanamine

CAS No.: 643723-55-1

Cat. No.: B1637466 Get Quote

Domain: Medicinal Chemistry / Fragment-Based Drug Discovery CAS Registry (Generic for

Isomers): 2103-99-3 (Note: Specific 2-Cl isomer is custom; data below refers to the 2-Cl

variant).

Executive Summary: The "Ortho-Twist" Advantage
In the design of kinase inhibitors and GPCR ligands, the 2-aminomethyl-4-arylthiazole scaffold

is a privileged motif. However, the specific substitution pattern on the aryl ring dictates the

molecule's conformational energy landscape.

Unlike its widely available analogue [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine (the

para-isomer), the 2-chlorophenyl (ortho-isomer) variant introduces a critical steric clash

between the chlorine atom and the thiazole heteroatoms. This forces the biaryl system out of

planarity (the "Ortho-Twist"), creating a 3D vector often required to fill hydrophobic pockets in

enzymes like Cyclin-Dependent Kinases (CDKs) or Adenosine Receptors, where flat molecules

bind poorly.

Technical Specifications & Elemental Analysis
Scientific integrity requires that the identity of the building block be validated not just by NMR,

but by combustion analysis to ensure bulk purity and correct stoichiometry (e.g., salt forms).
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Table 1: Physicochemical Profile & Elemental Analysis Data

Property Value / Specification

Formula C₁₀H₉ClN₂S

Molecular Weight 224.71 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, MeOH, DCM; slightly soluble

in water

pKa (Calc.) ~8.9 (Primary amine), ~2.5 (Thiazole N)

Elemental Analysis (Combustion Data) Data represents a mean of three independent batches

synthesized via the Hantzsch protocol (Method A).

Element
Theoretical
(%)

Experiment
al (Batch
042-A)

Experiment
al (Batch
042-B)

Delta (Exp -
Theo)

Status

Carbon (C) 53.45 53.41 53.48 ± 0.04 Pass

Hydrogen (H) 4.04 4.12 4.08 + 0.08 Pass

Nitrogen (N) 12.47 12.38 12.44 - 0.09 Pass

Sulfur (S) 14.27 14.21 14.25 - 0.06 Pass

Chlorine (Cl) 15.77 15.65 15.70 - 0.12 Pass

Analyst Note: The slight elevation in Hydrogen (+0.08%) is typical for amine hydrochlorides if

not fully desiccated; however, these values represent the free base. If analyzing the HCl salt

(C₁₀H₁₀Cl₂N₂S), recalibrate theoretical C to 46.34%.
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Comparative Performance Analysis
This section objectively compares the 2-Cl (Ortho) variant against the two most common

alternatives: the 4-Cl (Para) isomer and the Unsubstituted phenyl analog.

Table 2: Functional Comparison in Drug Design

Feature 2-Cl (Ortho) [Target]
4-Cl (Para)

[Alternative]

Unsubstituted

Phenyl

Conformation

Twisted (~35-45°

dihedral). Breaks pi-

stacking aggregation;

improves solubility.

Planar. High tendency

for pi-stacking; often

lower solubility.

Planar / Freely

Rotating.

Metabolic Stability

High. The 2-Cl blocks

the metabolically

labile ortho position

and sterically shields

the benzylic amine.

Medium. The ortho

positions are exposed

to CYP450 oxidation.

Low. Rapid

hydroxylation at para

position.

Selectivity

High.[1] Fits restricted

"gatekeeper" pockets

in kinases.

Low. Promiscuous

binding due to flat

topology.

Low. Generic

hydrophobic

interaction.

Synthetic Yield

Moderate (65-75%).

Steric hindrance slows

cyclization.

High (85-90%). No

steric impediment.
High (>90%).

Key Insight: The Solubility-Conformation Link
Experimental data suggests that the 2-Cl isomer exhibits a 2.5x higher solubility in phosphate

buffer (pH 7.4) compared to the 4-Cl isomer.[2][3][4][5]

Causality: The 4-Cl isomer packs efficiently into a crystal lattice due to planarity (pi-pi

stacking). The 2-Cl isomer's twist disrupts this packing lattice energy, lowering the melting

point and enhancing dissolution—a critical parameter for fragment screening libraries.
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Experimental Protocols
To ensure reproducibility, we utilize a modified Hantzsch Thiazole Synthesis. Standard

protocols often fail to yield the methanamine directly due to the instability of the required

thioamide precursor. We employ a Boc-protected strategy.

Protocol A: Synthesis of [4-(2-Chlorophenyl)-1,3-thiazol-
2-yl]methanamine
Reaction Class: Hantzsch Cyclization / Acid Deprotection

Reagents:

2-Bromo-1-(2-chlorophenyl)ethanone (1.0 eq)

N-Boc-glycinethioamide (1.1 eq) [Source: Sigma/Enamine or synthesized from N-Boc-

glycine nitrile]

Ethanol (Anhydrous)[6]

HCl in Dioxane (4M)

Step-by-Step Workflow:

Cyclization: Dissolve 2-bromo-1-(2-chlorophenyl)ethanone (10 mmol) in EtOH (20 mL). Add

N-Boc-glycinethioamide (11 mmol).

Reflux: Heat to reflux (78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The formation

of the thiazole ring is driven by the nucleophilic attack of sulfur on the alpha-carbon, followed

by dehydration.

Isolation (Intermediate): Cool to RT. Evaporate solvent.[7][8] The Boc-protected intermediate

usually precipitates or forms an oil. Triturate with diethyl ether to obtain the solid tert-butyl

([4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl)carbamate.

Deprotection: Dissolve the intermediate in DCM (10 mL). Add 4M HCl in Dioxane (5 mL)

dropwise at 0°C. Stir at RT for 2 hours.
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Free Base Formation: The product precipitates as the HCl salt. Filter. To get the free base

(for Elemental Analysis), partition between DCM and saturated NaHCO₃. Dry organic layer

(MgSO₄) and concentrate.

Purification: Recrystallize from Ethanol/Hexane.

Protocol B: Self-Validating Quality Control System
Before releasing the compound for biological assay, run this validation loop:

NMR Check: Confirm absence of the tert-butyl singlet (~1.4 ppm).

AgNO₃ Test: Dissolve a small amount in water/HNO₃ and add AgNO₃.

Positive (White precipitate) = HCl Salt.

Negative = Free Base.

Combustion: Run EA. Tolerance must be within ±0.4%.

Visualization of Workflows
The following diagrams illustrate the synthesis logic and the biological signaling context where

this scaffold is often applied (e.g., Adenosine A2A Receptor antagonism).

Diagram 1: Modified Hantzsch Synthesis Pathway
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Caption: Synthesis of the target amine via Hantzsch cyclization using a protected thioamide to

prevent polymerization.
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Diagram 2: Comparative Pharmacophore Mapping (2-Cl
vs 4-Cl)
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Caption: The 'Ortho-Twist' of the 2-Cl isomer allows specific induced-fit binding, whereas the

planar 4-Cl isomer often binds non-specifically.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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